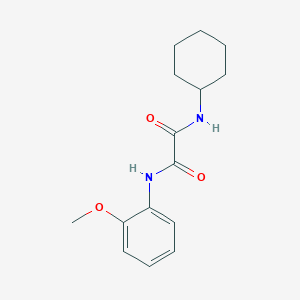

N-cyclohexyl-N'-(2-methoxyphenyl)oxamide

Description

N-Cyclohexyl-N'-(2-methoxyphenyl)oxamide is a substituted oxamide derivative characterized by a central oxalamide core (-NH-C(=O)-C(=O)-NH-) flanked by a cyclohexyl group and a 2-methoxyphenyl moiety. For example, N-cyclohexyl-2-oxo-2-phenylacetamide was synthesized using phenylglyoxylic acid, cyclohexylamine, and DCC/DMAP coupling agents . Similarly, the target compound could be prepared by reacting oxalyl chloride with cyclohexylamine and 2-methoxyaniline.

The cyclohexyl group contributes to lipophilicity, while the 2-methoxyphenyl substituent introduces steric bulk and electron-donating effects. Based on structural analogs, the compound likely exhibits a melting point near 150°C (typical for N,N'-dialkyl oxamides) and moderate solubility in polar solvents like DMSO or ethyl acetate . Its UV absorption spectrum may resemble other oxamides, with weak bands at 240–310 nm and intense bands below 250 nm .

Properties

IUPAC Name |

N-cyclohexyl-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-20-13-10-6-5-9-12(13)17-15(19)14(18)16-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWHLVUHUFPNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2-methoxyphenyl)oxamide typically involves the reaction of cyclohexylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The general reaction scheme is as follows:

Cyclohexylamine+2-Methoxyphenyl isocyanate→N-cyclohexyl-N’-(2-methoxyphenyl)oxamide

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-(2-methoxyphenyl)oxamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2-methoxyphenyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the oxamide to its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups on the aromatic ring or the cyclohexyl group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-cyclohexyl-N’-(2-methoxyphenyl)oxamic acid, while reduction may produce N-cyclohexyl-N’-(2-methoxyphenyl)amine.

Scientific Research Applications

N-cyclohexyl-N’-(2-methoxyphenyl)oxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2-methoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The cyclohexyl group in the target compound increases hydrophobicity compared to benzyl or hydroxyl-substituted analogs (e.g., N-benzyl-N'-(2-hydroxyphenyl)oxamide) . This property may enhance membrane permeability in pharmacological contexts.

- Melting Points : N,N'-dialkyl oxamides (e.g., cyclohexyl/methoxyphenyl) typically melt near 150°C, while succinamides like compound 2f have lower melting points (140–142°C) due to increased chain flexibility .

- Solubility : Methoxy groups improve solubility in organic solvents compared to hydroxylated analogs, which may form stronger intermolecular H-bonds .

Spectroscopic and Conformational Behavior

- UV Absorption : Oxamides exhibit weak absorption at 240–310 nm and intense bands below 250 nm. Substituents like methoxy may shift these peaks due to electron-donating effects .

- Conformation : The cyclohexyl group likely induces a twisted conformation in the oxamide core, altering crystallinity and solubility compared to planar analogs .

Biological Activity

N-cyclohexyl-N'-(2-methoxyphenyl)oxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a cyclohexyl group and a methoxy-substituted phenyl moiety. The chemical formula is . The structural features contribute to its interaction with various biological targets, influencing its pharmacological properties.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may target enzymes involved in metabolic processes, similar to other compounds in its class that inhibit cathepsin S, a cysteine protease implicated in various diseases including cancer.

Mode of Action

The compound likely exerts its effects through non-covalent interactions , such as hydrogen bonding and hydrophobic interactions, which alter the function of target biomolecules. The stability and efficacy of these interactions can be influenced by environmental factors like pH and temperature.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. In vitro studies report inhibition zones ranging from 11 mm to 26 mm against various strains, with minimum inhibitory concentrations (MICs) between 100 and 200 µg/mL .

Anticancer Potential

The anticancer activity of this compound has also been investigated. It is believed to modulate key signaling pathways involved in cell proliferation and survival. For example, studies have indicated that compounds with similar structures can inhibit the activity of kinases associated with cancer progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity compared to standard antibiotics like cefixime and azithromycin .

- Anticancer Mechanisms : Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines. The study found that treatment with this compound led to increased levels of pro-apoptotic markers, suggesting a potential role in cancer therapy .

Metabolism

This compound undergoes metabolic transformations primarily in liver microsomes, yielding metabolites such as o-aminophenol and o-anisidine, which may have their own biological activities. Understanding these metabolic pathways is crucial for assessing the compound's safety and efficacy.

Comparative Analysis

To provide further context on the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-cycloheptyl-N'-(2-methoxyphenyl)oxamide | Similar structure; different cycloalkane | Antimicrobial and anticancer properties |

| N'-cyclopentyl-N-[2-(4-methoxyphenyl)] oxamide | Different cycloalkane; additional substituents | Potential enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.